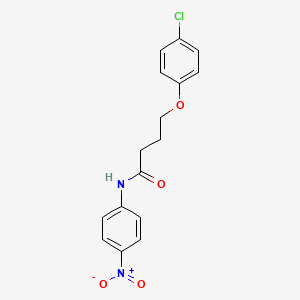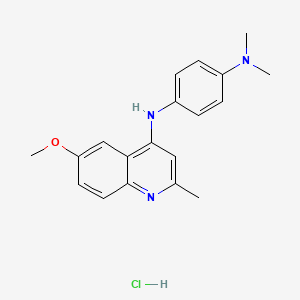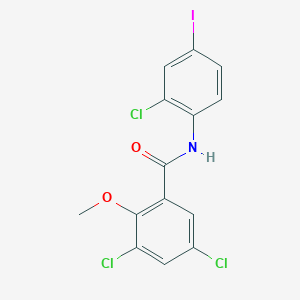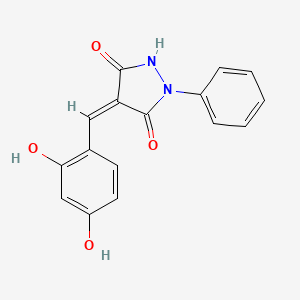
4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide is a chemical compound commonly referred to as "BPN" or "BPN'". This compound is widely used in scientific research due to its unique properties and abilities.
Mécanisme D'action
The mechanism of action of 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide involves its ability to act as an antagonist of the CB1 receptor. This receptor is primarily found in the central nervous system and is involved in the regulation of various physiological processes such as appetite, pain perception, and mood. By blocking the CB1 receptor, 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide can modulate these processes and provide valuable insights into the functioning of the endocannabinoid system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide have been extensively studied. This compound has been found to modulate various processes such as appetite, pain perception, and mood. Additionally, it has been found to have anti-inflammatory and neuroprotective properties. These effects make 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide a valuable compound for the study of various physiological and pathological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide is its ability to act as an antagonist of the CB1 receptor. This makes it a valuable tool for the study of the endocannabinoid system and its regulation of various physiological processes. However, one of the limitations of this compound is its specificity. It has been found to have a relatively low affinity for the CB1 receptor, which limits its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide. One of the most significant is the development of more specific CB1 receptor antagonists. This would allow for more targeted studies of the endocannabinoid system and its regulation of various physiological processes. Additionally, the use of 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of ongoing research. Finally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production, which would make it more widely available for scientific research.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide involves the reaction of 4-chlorophenol and 4-nitroaniline in the presence of butyryl chloride. The resulting product is then purified using column chromatography to obtain the final product. This synthesis method has been widely used and has been found to be efficient and effective.
Applications De Recherche Scientifique
4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide has been used in various scientific research applications. One of the most significant applications is in the study of the endocannabinoid system. This compound has been found to act as an antagonist of the CB1 receptor, which is a key component of the endocannabinoid system. This has led to the use of 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide in the study of various physiological and pathological processes that are regulated by the endocannabinoid system.
Propriétés
IUPAC Name |
4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c17-12-3-9-15(10-4-12)23-11-1-2-16(20)18-13-5-7-14(8-6-13)19(21)22/h3-10H,1-2,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRAHBOPMUPYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCOC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5233561.png)
![N-[2-(tert-butylthio)ethyl]-4-chloro-3-nitrobenzamide](/img/structure/B5233570.png)
![ethyl 5-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5233574.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5233579.png)
![(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5233591.png)

![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5233601.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B5233613.png)
![3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5233619.png)


![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5233638.png)
![3-[(1-bromo-2-naphthyl)oxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5233640.png)
![3-(2-fluorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233641.png)